3-Amino-1-(piperidin-4-yl)urea dihydrochloride

Physicochemical Profiling Lead-likeness Aqueous Solubility

Researchers seeking aqueous-compatible piperidine scaffolds for fragment-based screening often encounter solubility failures and limited reactivity with common 1-(piperidin-4-yl)urea analogs. This compound resolves both issues through its unique terminal hydrazino (-NH-NH2) group, enabling chemoselective hydrazone conjugation with aldehydes/ketones for N-heterocyclic library synthesis-a capability absent in non-hydrazino analogs. Isolated as the dihydrochloride salt, it delivers high aqueous solubility (LogP -1.79) essential for NMR/SPR fragment screening, while the elevated hydrogen-bond donor count (4 HBD, 3 HBA) and dual-protonatable nitrogens support kinase hinge-region interactions. Fsp3 of 0.83 confers greater three-dimensionality than flat aromatic alternatives, potentially improving selectivity in lead optimization programs.

Molecular Formula C6H16Cl2N4O
Molecular Weight 231.12 g/mol
CAS No. 1306603-58-6
Cat. No. B1525382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(piperidin-4-yl)urea dihydrochloride
CAS1306603-58-6
Molecular FormulaC6H16Cl2N4O
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)NN.Cl.Cl
InChIInChI=1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H
InChIKeyNMBVSBNPDCLYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(piperidin-4-yl)urea dihydrochloride Overview


3-Amino-1-(piperidin-4-yl)urea dihydrochloride is a heterocyclic building block belonging to the piperidin-4-yl urea class. Characterized by a unique hydrazino-urea motif (NH2-NH-CO-NH-) appended to a free piperidine ring, the compound is isolated as a dihydrochloride salt to enhance aqueous solubility . It is listed as a 'versatile small molecule scaffold' by multiple suppliers, primarily for use in medicinal chemistry derivatization and the synthesis of soluble epoxide hydrolase (sEH) inhibitors .

Why 3-Amino-1-(piperidin-4-yl)urea dihydrochloride Cannot Be Replaced


Generic substitution among piperidin-4-yl urea building blocks is obstructed by the presence of the terminal hydrazino (-NH-NH2) group on the target compound. Common analogs like 1-(piperidin-4-yl)urea hydrochloride or 3-methyl-1-(piperidin-4-yl)urea lack this nucleophilic handle, which is crucial for introducing N-heterocyclic complexity or forming hydrazone-linked conjugates [1]. Furthermore, the dihydrochloride salt form provides distinct physicochemical properties—specifically, increased aqueous solubility and a higher hydrogen-bond donor count (4 HBD)—compared to the monohydrochloride forms typical of these analogs, directly impacting assay compatibility and formulation .

Key Advantages of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride


Enhanced Hydrophilicity via Salt and Hydrazino Group

The target compound exhibits a calculated LogP of -1.79, which is 0.29 units lower (more hydrophilic) than the closest unsubstituted analog, 1-(piperidin-4-yl)urea hydrochloride (LogP = -1.50) [1]. This shift is attributable to the additional hydrazino nitrogen and the dihydrochloride counterion. The lower LogP translates to improved aqueous solubility, a critical parameter for achieving relevant concentrations in biochemical assays.

Physicochemical Profiling Lead-likeness Aqueous Solubility

Increased Hydrogen Bond Donor Capacity

The target compound possesses 4 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas the direct analog 1-(piperidin-4-yl)urea hydrochloride has only 3 HBD and 2 HBA [1]. The additional donor originates from the terminal -NH2 of the hydrazino group. This elevated HBD count can strengthen and multiply hydrogen-bond interactions with biological targets, a foundational consideration in fragment-based drug design.

Structure-Activity Relationship Medicinal Chemistry Binding Affinity

Unique Hydrazine Handle for Diversification

The target compound features a free terminal -NH2 group on the urea moiety, constituting a hydrazino functional group. Analogs such as 3-methyl-1-(piperidin-4-yl)urea or 1-(piperidin-4-yl)urea entirely lack this nucleophilic amine . The hydrazine moiety enables unique chemoselective reactions—such as diazotization, hydrazone formation with carbonyls, or condensation with 1,3-diketones—that are not feasible with the methyl or unsubstituted analogs, providing a distinct synthetic vector.

Chemical Biology Bifunctional Linker Synthetic Methodology

Enhanced Aqueous Solubility via Dihydrochloride Salt

The target compound is supplied as a dihydrochloride salt, in contrast to the monohydrochloride form of 1-(piperidin-4-yl)urea hydrochloride . Salting with two equivalents of HCl per molecule (MW 231.12 for the dihydrochloride vs 179.65 for the monohydrochloride analog) is a specific strategy to further increase aqueous solubility. Vendor descriptions consistently note the dihydrochloride form 'enhances its solubility in aqueous environments, making it suitable for biological assays' .

Formulation Sample Preparation Assay Development

Optimal Use Cases for 3-Amino-1-(piperidin-4-yl)urea dihydrochloride


Synthesis of Hydrazone-Linked Fragment Libraries

The unique terminal hydrazino (-NH-NH2) group on the urea can be chemoselectively condensed with diverse aldehydes or ketones to generate hydrazone-linked compound libraries. This is a clear advantage over 1-(piperidin-4-yl)urea analogs, which lack this reactive handle. The resulting conjugates retain the piperidine NH for further salt formation or derivatization.

Aqueous-Compatible Biochemical Probe Development

Leveraging the compound's dihydrochloride salt form and lower LogP (-1.79, ), researchers can formulate the compound at high concentrations in aqueous buffers. This is critical for fragment-based screening by NMR or SPR, where high solubility is a prerequisite and organic co-solvents must be minimized.

Scaffold for Hinge-Binding Kinase Inhibitors

The elevated hydrogen-bond donor/acceptor count (4 HBD, 3 HBA, ) and the dual-protonatable nitrogens make this compound a strong candidate for creating intermediates that interact with kinase hinge regions. Its favorable Fsp3 (0.83) also contributes to a more three-dimensional structure compared to flat aromatic alternatives, potentially improving selectivity.

Reference Standard for Hydrophilic Metabolite Methods

Given its high aqueous solubility and low LogP, this compound is ideally suited as a retention-time marker or reference standard in the development of highly hydrophilic interaction liquid chromatography (HILIC) methods for polar metabolite analysis, providing a sharp peak shape unattainable with more lipophilic analogs.

Technical Documentation Hub

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